1-(8-(2-((Furan-2-ylmethyl)amino)-2-oxoethoxy)quinolin-2-yl)piperidine-4-carboxamide
Description
This compound is a quinoline-piperidine hybrid featuring a furan-2-ylmethylamino group linked via a 2-oxoethoxy bridge to the quinoline core.
Properties
IUPAC Name |
1-[8-[2-(furan-2-ylmethylamino)-2-oxoethoxy]quinolin-2-yl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O4/c23-22(28)16-8-10-26(11-9-16)19-7-6-15-3-1-5-18(21(15)25-19)30-14-20(27)24-13-17-4-2-12-29-17/h1-7,12,16H,8-11,13-14H2,(H2,23,28)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRKZYBNDHSMMSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2=NC3=C(C=CC=C3OCC(=O)NCC4=CC=CO4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(8-(2-((Furan-2-ylmethyl)amino)-2-oxoethoxy)quinolin-2-yl)piperidine-4-carboxamide is a complex organic molecule that has garnered attention due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The molecular structure of the compound can be delineated as follows:
- Core Structure : Quinoline ring system
- Functional Groups :
- Furan moiety
- Piperidine ring
- Carboxamide group
The structural formula can be represented as:
Anticancer Properties
Research indicates that compounds with similar structural features exhibit significant anticancer activity. For instance, piperidine carboxamides have been identified as potent inhibitors of anaplastic lymphoma kinase (ALK), with an IC50 value of 0.174 μM, indicating their potential as therapeutic agents in cancer treatment . The quinoline derivatives are also known for their ability to induce apoptosis in cancer cells, suggesting that the compound may possess similar properties.
Antiviral Activity
Recent studies have shown that derivatives containing furan and quinoline moieties have demonstrated antiviral activity against SARS-CoV-2. For example, compounds with furan substitutions were reported to inhibit the main protease (Mpro) of SARS-CoV-2 with IC50 values in the low micromolar range (e.g., 1.55 μM) . This suggests that the compound may also exhibit antiviral properties, potentially making it a candidate for further investigation in the context of COVID-19 treatment.
Structure-Activity Relationship (SAR)
The SAR analysis provides insights into how modifications to the compound's structure affect its biological activity:
- Furan Substituents : The presence of furan has been linked to enhanced activity against specific enzymes, such as Mpro.
- Piperidine Ring Modifications : Variations in the piperidine ring can influence binding affinity and selectivity towards target proteins.
- Quinoline Derivatives : Alterations in the quinoline structure have been associated with improved potency against cancer cell lines.
Case Studies and Experimental Findings
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 1-(8-(2-((Furan-2-ylmethyl)amino)-2-oxoethoxy)quinolin-2-yl)piperidine-4-carboxamide with structurally and functionally related compounds:
Note: *Calculated molecular weights based on structural formulas.
Key Findings from Comparative Studies:
Substituent Impact on Solubility :
- The 4-methoxyphenyl analog exhibits higher aqueous solubility (LogP = 1.2) compared to the furan variant (LogP = 2.5) due to the polar methoxy group .
- The benzyloxy group in anticonvulsant derivatives increases lipophilicity, favoring blood-brain barrier penetration .
Biological Activity Trends :
- Chloro and pyrimidine substituents (e.g., in Bcl-2 inhibitors) correlate with enhanced apoptotic activity, likely due to improved DNA intercalation or kinase binding .
- Furan -containing compounds may exhibit lower metabolic stability compared to methoxy analogs, as furans are prone to oxidative degradation .
Synthetic Accessibility: Microwave-assisted synthesis (e.g., 120°C, 250 W) is commonly used for quinoline-pyrimidine hybrids, yielding >80% purity in 15–60 minutes . The target compound’s 2-oxoethoxy linker can be synthesized via nucleophilic substitution between quinoline derivatives and bromoacetamide intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
